molecular formula C21H29N3O3 B2983247 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 897735-54-5

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2983247
CAS No.: 897735-54-5
M. Wt: 371.481
InChI Key: RSERGTVWKTYGDL-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinone core, which is often associated with biological activity and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxy Group: Hydroxylation can be performed using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxyethyl Group: This step may involve an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

    Incorporation of the Piperidinyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using piperidine and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl or aryl halides, bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridin-3-one: Similar pyridinone core but lacks the methoxyethyl and piperidinyl groups.

    6-methyl-3-(pyridin-2-yl)pyridin-2(1H)-one: Similar structure but lacks the hydroxy and methoxyethyl groups.

Uniqueness

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, methoxyethyl, and piperidinyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-15-7-10-23(11-8-15)20(17-6-4-5-9-22-17)19-18(25)14-16(2)24(21(19)26)12-13-27-3/h4-6,9,14-15,20,25H,7-8,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSERGTVWKTYGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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